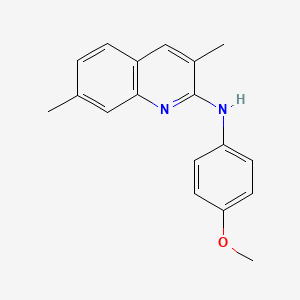
N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a methoxyphenyl group and two methyl groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions:
Schiff Base Formation: The synthesis of N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine can begin with the formation of a Schiff base. This involves the condensation of 4-methoxyaniline with 3,7-dimethylquinoline-2-carbaldehyde in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the quinoline ring, potentially forming dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
Chemistry: N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex quinoline derivatives.
Biology: The compound has potential applications in biological research due to its structural similarity to bioactive quinoline derivatives. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine is likely related to its interaction with biological targets such as enzymes and receptors. The methoxyphenyl group and quinoline core can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. Molecular docking studies and in vitro assays can provide insights into the specific pathways involved .
相似化合物的比较
N-(4-methoxyphenyl)-2-aminobenzamide: Another quinoline derivative with similar structural features.
N-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline: A reduced form of the quinoline derivative.
N-(4-methoxyphenyl)-3-methylquinolin-2-amine: A closely related compound with a single methyl group.
Uniqueness: N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine is unique due to the presence of both methoxy and dimethyl substitutions, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to biological targets and improve its stability under various conditions .
属性
IUPAC Name |
N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-4-5-14-11-13(2)18(20-17(14)10-12)19-15-6-8-16(21-3)9-7-15/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFUSWJUJMIJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide](/img/structure/B5755097.png)
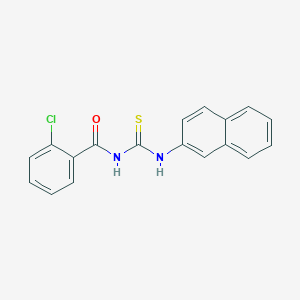
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate](/img/structure/B5755107.png)
![(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE](/img/structure/B5755118.png)
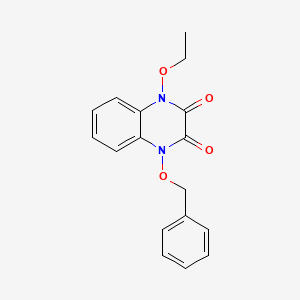
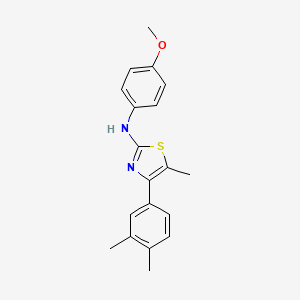
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)

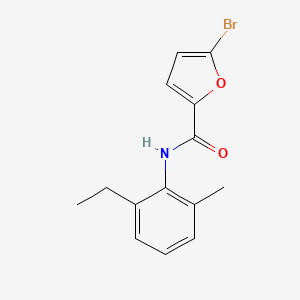
![N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5755159.png)
![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)
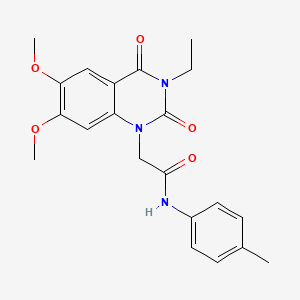
![N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5755177.png)
